1,1-Dichlorospiro[3.3]heptan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3-dichlorospiro[3.3]heptan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2O/c8-7(9)5(10)4-6(7)2-1-3-6/h1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGZTCKKDJSHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)C2(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Studies of 1,1 Dichlorospiro 3.3 Heptan 2 One
Nucleophilic Reactions at the Carbonyl Center and Alpha-Carbons
The carbonyl group and the adjacent carbon atoms are primary sites for nucleophilic attack and enolate formation, leading to a variety of molecular elaborations.
The addition of organometallic reagents, such as Grignard reagents (RMgX), to the carbonyl group of ketones is a fundamental carbon-carbon bond-forming reaction. In the case of 1,1-Dichlorospiro[3.3]heptan-2-one, this reaction is expected to yield tertiary alcohols after an acidic workup. However, the presence of the strained spiro[3.3]heptane framework and the electrophilic gem-dichloro-substituted carbon can present challenges.
The high reactivity of Grignard reagents also means they are strong bases. This can lead to competing side reactions, such as enolization of the ketone. Furthermore, the presence of two electrophilic centers—the carbonyl carbon and the carbon bearing the two chlorine atoms—could lead to a complex mixture of products. While specific studies on this compound are not extensively documented, research on the related, highly strained spiro[3.3]heptan-1-one systems has highlighted the difficulties in controlling the addition of alkyl Grignard or organolithium reagents, often resulting in significant decomposition. In contrast, aryl Grignard reagents have shown more success in adding to similar strained ketones to form tertiary cyclopropanols.
A plausible reaction pathway for the addition of a Grignard reagent to this compound is outlined below:
Reaction Scheme: Grignard Addition to this compound
| Reactant | Reagent | Product |
|---|
Note: The efficiency and outcome of this reaction would be highly dependent on the nature of the Grignard reagent and the reaction conditions.
The carbonyl group of this compound can be readily reduced to the corresponding secondary alcohol, 1,1-Dichlorospiro[3.3]heptan-2-ol. This transformation is typically achieved using common hydride reducing agents.
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. The reaction is generally carried out in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and would also be effective, though its higher reactivity may necessitate stricter reaction conditions, such as the use of anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a careful aqueous workup. Given the presence of the gem-dichloro group, milder conditions with NaBH₄ are often preferred to avoid potential side reactions.
Table of Carbonyl Reduction Reactions
| Reagent | Solvent | Product | Typical Conditions |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1,1-Dichlorospiro[3.3]heptan-2-ol | Room Temperature |
The carbon atom alpha to both the carbonyl group and the chlorine atoms in this compound does not bear any protons, meaning enolate formation in the traditional sense by deprotonation at this position is not possible. However, the other alpha-carbon, C3, possesses two protons that can be abstracted by a base to form an enolate.
The formation of enolates from ketones is a key process that allows for a wide range of subsequent reactions, including alkylations and aldol (B89426) condensations. The presence of the electron-withdrawing gem-dichloro group at the adjacent alpha-position is expected to influence the acidity of the C3 protons and the reactivity of the resulting enolate. While the inductive effect of the chlorine atoms might slightly increase the acidity of the C3 protons, the primary mode of reactivity for α-halo ketones often involves the halogenated carbon.
In the context of α-halo ketones, enolates can be generated under various conditions. The choice of base is crucial in determining the outcome of the reaction. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are often used to achieve complete and irreversible enolate formation. The resulting enolate of this compound would be a powerful nucleophile, capable of reacting with a variety of electrophiles at the C3 position.
Transformations Involving the Geminal Dichloride Moiety
The two chlorine atoms on the same carbon atom alpha to the carbonyl group represent a key functional handle for a variety of chemical transformations, including dehalogenation and substitution reactions.
The geminal dichloride group can be partially or fully removed under reductive conditions. The course of the reaction is highly dependent on the reducing agent and the reaction conditions.
One of the most common methods for the reductive dehalogenation of α,α-dihalo ketones is the use of zinc metal in a protic solvent like acetic acid. This reaction typically leads to the formation of the corresponding dehalogenated ketone. For instance, the closely related compound, 7,7-dichlorobicyclo[3.2.0]heptan-6-one, has been successfully reduced to bicyclo[3.2.0]heptan-6-one in 60% yield using zinc powder in refluxing acetic acid. dergipark.org.tr It is expected that this compound would undergo a similar transformation to yield spiro[3.3]heptan-2-one.
Reductive Dehalogenation with Zinc
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 7,7-dichlorobicyclo[3.2.0]heptan-6-one | Zn, Acetic Acid | bicyclo[3.2.0]heptan-6-one | 60% | dergipark.org.tr |
The mechanism of this reduction is thought to proceed through the formation of an organozinc intermediate. In the absence of a protic solvent or other trapping agents, the reduction of gem-dihalo ketones can lead to the formation of highly reactive intermediates such as α-keto carbenes or carbenoids. These species can undergo a variety of subsequent reactions, including C-H insertion.
Another potential pathway for the reductive dehalogenation of α,α'-dihalo ketones involves the formation of 2-oxyallyl metal complexes. These intermediates are particularly useful in cycloaddition reactions. While this compound is an α,α-dihalo ketone, the generation of a 2-oxyallyl species would require the loss of both chlorine atoms.
The chlorine atoms of the geminal dichloride group are susceptible to nucleophilic substitution, although such reactions can be challenging. The high degree of steric hindrance around the dichlorinated carbon and the potential for competing elimination reactions can limit the scope of these transformations.
In related systems, such as 7,7-dichlorobicyclo[3.2.0]hept-2-en-6-ol, it has been noted that the chlorine atoms can be replaced by nucleophiles like hydroxide (B78521) ions. evitachem.com This suggests that under appropriate conditions, this compound could undergo substitution reactions. However, the reactivity of the ketone carbonyl group would need to be considered, as many nucleophiles that could displace the chlorides would also readily attack the carbonyl. One strategy to circumvent this would be to first reduce the ketone to the alcohol, as in the case of the bicyclo[3.2.0]heptene system, and then perform the substitution.
The mechanism of nucleophilic substitution at a saturated carbon atom typically proceeds via an Sₙ1 or Sₙ2 pathway. Given the steric hindrance at the dichlorinated carbon of this compound, an Sₙ2 reaction would be disfavored. An Sₙ1-type reaction, proceeding through a carbocation intermediate, might be possible but could be prone to rearrangements, especially given the strained nature of the spirocyclic system.
Elimination Pathways to Form Unsaturated Derivatives
The presence of α-halogens suggests that this compound could undergo elimination reactions under basic conditions. While α,α'-dihaloketones are known to eliminate hydrogen halide to form α,β-unsaturated carbonyl compounds, the specific structure of this spirocycle presents unique considerations. Elimination would likely proceed through an enolate intermediate, with the potential for the formation of various unsaturated products depending on the reaction conditions and the regioselectivity of proton abstraction.
Rearrangement Reactions of the Spirocyclic Dihalo Ketone
Skeletal rearrangements are common for strained cyclic systems, and this compound is a prime candidate for such transformations.
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives, often with a concurrent ring contraction in cyclic systems. wikipedia.orgchemistry-reaction.com The generally accepted mechanism involves the formation of a cyclopropanone (B1606653) intermediate from the enolate. wikipedia.orgscribd.com For this compound, treatment with a base like an alkoxide would be expected to initiate a Favorskii-type rearrangement. This would likely proceed through a highly strained tricyclic cyclopropanone intermediate, followed by nucleophilic attack and ring opening to yield a ring-contracted spiro[3.2]hexane carboxylic acid ester. The regioselectivity of the ring opening would be a key factor in determining the final product structure.
Beyond the Favorskii rearrangement, other skeletal rearrangements can be envisioned. Under acidic conditions, protonation of the carbonyl oxygen could activate the molecule towards rearrangements involving the strained cyclobutane (B1203170) rings. Carbocationic intermediates could lead to ring expansion or contraction, or even fragmentation of the spirocyclic system. Basic conditions, apart from inducing the Favorskii rearrangement, could also promote other transformations depending on the nature of the base and the reaction conditions.
Acid-Catalyzed and Base-Catalyzed Transformations Beyond Favorskii Rearrangement
The interplay of the carbonyl group and the strained spirocyclic system in this compound opens the door to a variety of acid- and base-catalyzed transformations beyond the classical Favorskii rearrangement. For instance, acid catalysis could facilitate additions to the carbonyl group or promote rearrangements as previously mentioned. Strong bases could lead to deprotonation at various positions, potentially initiating condensation reactions or other unforeseen molecular reorganizations. The behavior of related spiro[3.3]heptan-2-one derivatives under acidic conditions has been shown to result in rearrangements and the formation of new heterocyclic systems. ddugu.ac.in
Radical Reactions and Photochemical Pathways in Dihalo Spiroketones
The photochemical behavior of ketones is a well-studied area, with reactions such as Norrish Type I and Type II cleavages being common. rsc.org For this compound, photochemical excitation could lead to the homolytic cleavage of the carbon-chlorine bonds or the α-carbon-carbonyl bond. The resulting radical intermediates could then undergo a variety of subsequent reactions, including hydrogen abstraction, cyclization, or fragmentation. The spirocyclic nature of the molecule could influence the stereochemical outcome of such reactions. The photochemistry of related spiro compounds has been investigated, revealing complex reaction pathways that can lead to the formation of novel molecular architectures. nih.govresearchgate.net
Detailed Mechanistic Elucidation Studies
To fully understand the reactivity of this compound, detailed mechanistic studies would be essential. These would involve a combination of experimental techniques and computational modeling. Isotopic labeling studies could be employed to trace the pathways of atoms during rearrangements like the Favorskii reaction. Kinetic studies would provide insights into the reaction rates and the influence of various parameters such as temperature and catalyst concentration. Spectroscopic techniques, including NMR and mass spectrometry, would be crucial for the identification of intermediates and final products. Computational chemistry could be used to model the reaction pathways, calculate the energies of intermediates and transition states, and provide a deeper understanding of the factors controlling the observed reactivity and selectivity.
Due to a lack of publicly available research data specifically addressing the kinetic isotope effects and reaction coordinate analysis of this compound, a detailed article on these specific topics cannot be generated at this time.
Scientific literature searches did not yield any studies focused on the kinetic isotope effects in transformations involving this compound. Similarly, no publications detailing reaction coordinate analysis or transition state investigations for this particular compound were found.
Therefore, the requested article, which was to be strictly focused on these aspects of this compound's reactivity and mechanistic studies, cannot be created without the necessary foundational research findings.
Advanced Spectroscopic Characterization and Structural Elucidation in Research Contexts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
High-resolution NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule with the intricate and rigid architecture of 1,1-Dichlorospiro[3.3]heptan-2-one, one-dimensional (¹H and ¹³C) NMR spectra provide initial information, but two-dimensional (2D) techniques are essential to unambiguously assign all signals and confirm the spirocyclic framework.
2D NMR experiments reveal correlations between different nuclei, providing a detailed map of the molecular structure. wikipedia.org
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the non-equivalent protons within each of the three distinct methylene (-CH₂-) groups, confirming their connectivity within the cyclobutane (B1203170) rings.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu This is crucial for assigning the carbon signals corresponding to the methylene groups at C3, C4, C6, and C7, as well as the methine group (if present) by linking them to their known proton chemical shifts.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings, typically over two to four bonds. sdsu.edu This technique is particularly powerful for piecing together the molecular skeleton. For this molecule, key HMBC correlations would be expected from the protons on C3 to the carbonyl carbon (C2) and the spirocyclic quaternary carbon (C5). Likewise, protons on C4, C6, and C7 would show correlations to C5, confirming the spirocyclic junction.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies nuclei that are close in space, irrespective of their bonding connectivity. harvard.edu In the rigid spiro[3.3]heptane framework, NOESY can confirm the spatial relationships between protons on the two different rings, solidifying the three-dimensional structural assignment.
Table 1: Predicted 2D NMR Correlations for this compound
| Technique | Correlating Protons (¹H) | Correlating Nuclei (¹H or ¹³C) | Structural Information Gained |
| COSY | H on C3 | H on C4 | Confirms connectivity in the ketone-bearing ring. |
| H on C6 | H on C7 | Confirms connectivity in the second cyclobutane ring. | |
| HSQC | H on C3 | C3 | Assigns the ¹³C chemical shift for C3. |
| H on C4 | C4 | Assigns the ¹³C chemical shift for C4. | |
| H on C6 | C6 | Assigns the ¹³C chemical shift for C6. | |
| H on C7 | C7 | Assigns the ¹³C chemical shift for C7. | |
| HMBC | H on C3 | C1, C2, C4, C5 | Confirms C3 position relative to the dichlorinated carbon, the carbonyl, and the spirocenter. |
| H on C6 | C5, C7 | Confirms the structure of the second ring and its connection to the spirocenter. | |
| NOESY | H on C4 | H on C6/C7 | Proves through-space proximity, confirming the spirocyclic structure. |
Dynamic NMR (DNMR) involves acquiring NMR spectra over a range of temperatures to study dynamic processes such as conformational changes or restricted bond rotations. The spiro[3.3]heptane skeleton is known to be relatively rigid. DNMR studies could be employed to investigate the conformational flexibility of the cyclobutane rings. By lowering the temperature, it might be possible to observe the "freezing out" of any rapid conformational interconversions, leading to the broadening and eventual splitting of NMR signals. Conversely, the absence of significant spectral changes over a wide temperature range would provide strong evidence for a single, rigid conformation in solution.
High-Resolution Mass Spectrometry (HRMS) for Reaction Product Identification
Table 2: Predicted HRMS Isotopic Pattern for this compound (C₇H₈Cl₂O)
| Ion | Isotopic Composition | Calculated Exact Mass (Da) | Predicted Relative Intensity |
| [M]⁺ | C₇H₈³⁵Cl₂O | 178.0003 | ~100% (Base Peak) |
| [M+2]⁺ | C₇H₈³⁵Cl³⁷ClO | 179.9974 | ~65% |
| [M+4]⁺ | C₇H₈³⁷Cl₂O | 181.9944 | ~10% |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scifiniti.com They are excellent for identifying the presence of specific functional groups. In the analysis of this compound, the most prominent feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretch of the cyclobutanone (B123998) ring. Due to ring strain, this band is typically found at a higher frequency (e.g., ~1780 cm⁻¹) compared to acyclic or larger-ring ketones. Other key vibrations include the C-H stretching of the methylene groups and the C-Cl stretching vibrations. These techniques are also valuable for reaction monitoring; for instance, the formation of the product from a precursor could be tracked by the appearance of the characteristic C=O stretching band.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C-H Stretch | -CH₂- | 2850 - 3000 | Medium | Medium |
| C=O Stretch | Ketone (in 4-membered ring) | 1775 - 1795 | Strong | Medium |
| CH₂ Scissoring | -CH₂- | 1440 - 1470 | Medium | Weak |
| C-Cl Stretch | Geminal Dichloride | 650 - 800 | Strong | Strong |
X-ray Crystallography for Solid-State Structural Confirmation and Stereochemical Assignment
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the electron density can be generated. This model provides unambiguous information on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would definitively confirm the spirocyclic connectivity and reveal the exact conformation of the two cyclobutane rings, including their degree of puckering. As the molecule itself is achiral, there is no absolute configuration to determine, but this method would provide the most accurate and reliable depiction of its molecular geometry.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Enantiomeric Characterization
While this compound is an achiral molecule, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be indispensable for the characterization of any chiral derivatives. nih.gov If a substituent were introduced that rendered the molecule chiral, it would exist as a pair of enantiomers. ECD and VCD measure the differential absorption of left- and right-circularly polarized light. nih.gov Experimental ECD and VCD spectra, when compared with spectra predicted by quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), allow for the unambiguous assignment of the absolute configuration (R or S) of a specific enantiomer. researchgate.net This combined experimental and theoretical approach is a powerful tool for stereochemical analysis in modern organic chemistry.
Theoretical and Computational Chemistry Applied to 1,1 Dichlorospiro 3.3 Heptan 2 One
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) Studies on Ground State Properties
No published DFT studies on the ground state properties of 1,1-Dichlorospiro[3.3]heptan-2-one were found. Such studies would typically provide information on optimized geometry, electronic energies, and the distribution of electron density within the molecule.
Ab Initio Methods for High Accuracy Electronic Structure Determination
Similarly, there is no available research that employs high-level ab initio methods to determine the electronic structure of this compound with high accuracy.
Conformational Analysis and Strain Energy Calculations of the Spirocyclic System
While conformational analysis has been performed on related spiro[3.3]heptane derivatives, specific studies detailing the conformational preferences and calculating the strain energy of this compound are absent from the literature. The presence of the two chlorine atoms and the carbonyl group would significantly influence the molecule's preferred three-dimensional arrangement and inherent ring strain.
Computational Studies of Reaction Mechanisms and Transition States
Potential Energy Surface Mapping and Reaction Pathway Elucidation
No computational studies have been found that map the potential energy surface or elucidate reaction pathways for chemical transformations involving this compound.
Prediction of Reactivity and Selectivity in Novel Transformations
Consequently, there are no computational predictions on the reactivity and selectivity of this compound in novel chemical reactions.
Molecular Dynamics Simulations for Solvent Effects on Reactivity
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. easychair.org By simulating a system containing the solute (this compound) and a chosen solvent, it is possible to gain a detailed understanding of how the solvent influences the molecule's behavior and chemical reactivity. researchgate.net
Research Approach
A typical MD simulation study on this compound would involve setting up a simulation box containing one or more molecules of the compound surrounded by a large number of solvent molecules. easychair.orgnih.gov This system is then allowed to evolve over time according to the laws of classical mechanics. Key components of such a study include:
Force Fields: An accurate force field is essential for describing the potential energy of the system, including the intramolecular (bonds, angles, dihedrals) and intermolecular (van der Waals, electrostatic) interactions between the spiro-compound and the solvent molecules.
Solvent Models: Both explicit solvent models, where individual solvent molecules are simulated, and implicit models, which represent the solvent as a continuous medium, can be used. easychair.org Explicit models are more computationally intensive but provide a more detailed picture of specific solute-solvent interactions like hydrogen bonding. nih.gov
Reaction Coordinates: To study a chemical reaction, a reaction coordinate (e.g., the breaking of a bond or the approach of a reactant) can be defined. Techniques like umbrella sampling or metadynamics can then be used to calculate the potential of mean force (PMF), which describes the free energy profile along this coordinate, revealing the activation energy barrier and the stability of intermediates and transition states.
Potential Findings from MD Simulations
MD simulations can elucidate how different solvents affect the reactivity of the carbonyl group and the dichlorinated carbon atom in this compound. The choice of solvent, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., water), could significantly alter reaction pathways and rates. rsc.orgrsc.org
A data table summarizing the potential focus of such a simulation is presented below.
Table 1: Hypothetical MD Simulation Parameters and Focus Areas for Studying Solvent Effects on this compound Reactivity
| Solvent Type | Example Solvent | Primary Interaction with Solute | Potential Effect on Reactivity | Simulation Focus |
|---|---|---|---|---|
| Non-Polar | Cyclohexane | Van der Waals forces | Minimal stabilization of polar states; baseline reactivity. | Analysis of the "solvent cage" effect and baseline conformational dynamics. |
| Polar Aprotic | Acetonitrile | Dipole-dipole interactions | Stabilization of the polar carbonyl group and any polar reaction intermediates. | Radial distribution functions around the C=O group; PMF for a nucleophilic addition reaction. researchgate.net |
| Polar Protic | Water | Hydrogen bonding | Strong stabilization of polar transition states; potential to act as a reactant or catalyst. | Analysis of the hydrogen bond network around the ketone oxygen; investigation of solvent-mediated proton transfer. |
These simulations could provide a quantitative understanding of reaction kinetics and thermodynamics in different chemical environments, guiding the selection of optimal conditions for synthetic applications. rsc.org
Spectroscopic Property Predictions (e.g., NMR chemical shifts, vibrational frequencies)
Computational quantum chemistry, particularly Density Functional Theory (DFT), is widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. mdpi.comdoi.org These predictions are invaluable for interpreting experimental spectra, confirming molecular structures, and understanding the electronic environment of the atoms within a molecule.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. doi.org The calculations provide theoretical shielding tensors for each nucleus, which are then converted into chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane).
For this compound, DFT calculations would predict the ¹³C and ¹H NMR spectra. The predicted shifts would reflect the unique structural features of the molecule, such as the strained four-membered rings and the presence of electronegative chlorine atoms.
Vibrational Frequency Predictions
The infrared (IR) spectrum of a molecule is determined by its vibrational modes. DFT calculations can compute these vibrational frequencies and their corresponding intensities. nih.gov Calculated frequencies are often systematically higher than experimental values due to the harmonic oscillator approximation and are therefore scaled by an empirical factor to improve agreement with experimental data. doi.org
Key predicted vibrational modes for this compound would include the characteristic stretching frequency of the carbonyl group (C=O) and the carbon-chlorine (C-Cl) bonds. spectroscopyonline.com The position of the C=O stretch is particularly sensitive to ring strain and the electronic effects of the adjacent dichlorinated carbon.
The tables below summarize the expected characteristics for the predicted NMR and IR spectra based on general principles of computational and experimental spectroscopy.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shift Regions for this compound
| Nucleus | Atom Type | Expected Chemical Shift (ppm) | Reasoning |
|---|---|---|---|
| ¹³C | Carbonyl (C=O) | ~190-210 | Characteristic downfield shift for a ketone, influenced by ring strain. |
| ¹³C | Dichlorinated Spiro Carbon (C1) | ~80-100 | Significant deshielding due to the strong electronegativity of two chlorine atoms. nih.gov |
| ¹³C | Spirocyclic CH₂ Groups | ~30-50 | Typical range for aliphatic carbons in a strained ring system. |
| ¹H | Spirocyclic CH₂ Protons | ~2.0-3.5 | Complex splitting patterns expected due to rigid ring structure and diastereotopicity. |
Table 3: Predicted Key IR Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity | Comments |
|---|---|---|---|
| C=O Stretch | ~1780-1815 | Strong | Frequency is typically elevated in four-membered rings due to increased s-character and ring strain. |
| C-H Stretch (Aliphatic) | ~2850-3000 | Medium | Standard region for sp³ C-H bonds. |
| C-Cl Stretch | ~600-800 | Strong to Medium | Characteristic for organochlorine compounds; multiple bands may appear. spectroscopyonline.com |
| C-C Stretch | ~900-1200 | Medium to Weak | Associated with the skeletal framework of the spirocyclic rings. |
Applications in Complex Molecule Synthesis and Advanced Material Precursors
Role as a Synthetic Building Block for Spirocyclic Natural Products and Analogues
The spiro[3.3]heptane motif is a key structural element in a variety of pharmaceutical candidates and complex molecules. sigmaaldrich.comnih.gov Spiro[3.3]heptan-2-ones, in general, are recognized as excellent starting materials for the synthesis of a wide array of substituted spiro[3.3]heptanes. google.com These compounds possess two distinct reactive centers that can be functionalized in a controlled, sequential manner. google.com This allows for the synthesis of bilaterally substituted spiro[3.e]heptanes, which are of interest as they can mimic the structures of natural products or act as rigid scaffolds in medicinal chemistry. google.comchemrxiv.org
The gem-dichloro group in 1,1-Dichlorospiro[3.3]heptan-2-one offers unique synthetic handles. For instance, these chlorine atoms could potentially be displaced or the carbonyl group could be transformed to introduce further complexity, leading to novel spirocyclic analogues of natural products. The inherent strain and defined stereochemistry of the spiro[3.3]heptane skeleton make it an attractive component for creating conformationally restricted molecules that can exhibit enhanced biological activity or selectivity.
Utility in the Construction of Structurally Diverse Organic Compounds and Scaffolds
The utility of spiro[3.3]heptan-2-one and its derivatives extends to the construction of diverse organic scaffolds. google.com The parent ketone can undergo a variety of transformations, including nucleophilic additions and reductions, to introduce different functional groups. A German patent describes how spiro[3.3]heptan-2-ones are outstandingly suitable as synthesis building blocks for a broad variety of substituted spiro[3.3]heptanes. google.com This versatility allows for the creation of new compounds that could serve as functional fine chemicals or as intermediates in the synthesis of more complex molecular architectures. google.com
The spiro[3.3]heptane framework itself has been identified as a non-collinear bioisostere for the phenyl ring, a common motif in drug molecules. chemrxiv.org The ability to functionalize the spiro[3.3]heptane core, a process for which this compound is a potential precursor, is therefore of significant interest in medicinal chemistry for the development of novel therapeutic agents with potentially improved properties. chemrxiv.orgresearchgate.net
Precursor for Advanced Organic Materials (excluding biological or clinical applications)
While direct applications of this compound in materials science are not documented, the properties of the spiro[3.3]heptane core suggest potential in this area.
Monomers in Polymer Chemistry
There is no specific information available on the use of this compound as a monomer in polymer chemistry. However, the rigid and compact nature of the spiro[3.3]heptane unit could potentially be exploited to create polymers with unique thermal and mechanical properties. The dichloro- and keto-functionalities could, in principle, serve as points for polymerization reactions.
Intermediates for Optoelectronic Materials
A German patent suggests that access to bilaterally substituted spiro[3.3]heptanes could lead to the development of novel components for nematic liquid crystal mixtures. google.com These materials are typically composed of rod-shaped molecules, and the rigid, non-planar structure of substituted spiro[3.3]heptanes could introduce interesting properties. google.com While this application is mentioned for the general class of substituted spiro[3.3]heptanes, it points to a potential, though currently unexplored, avenue for derivatives of this compound.
Design and Synthesis of Derivatives for Specific Academic Purposes
The derivatization of spiro[3.3]heptan-2-one is a key area of academic research, focusing on creating novel molecular tools and building blocks. The parent ketone allows for sequential substitution on both sides of the spiro system due to its two differently reactive centers. google.com This enables the planned synthesis of a wide variety of derivatives where the substituents are introduced in the final steps, allowing for the inclusion of sensitive chemical groups. google.com
For this compound, academic research could focus on exploring the reactivity of the gem-dichloro-cyclobutanone moiety. For example, reductive dechlorination or nucleophilic substitution reactions could lead to a range of novel spiro[3.3]heptane derivatives. The synthesis of fluorinated analogs of spiro[3.3]heptane building blocks has been a subject of study, indicating an interest in halogenated spirocycles for their potential to modulate physicochemical properties in medicinal chemistry. researchgate.net
Below is a table of representative spiro[3.3]heptane derivatives and related compounds found in the literature, illustrating the structural diversity achievable from this scaffold.
| Compound Name | CAS Number | Molecular Formula | Application/Relevance |
| Spiro[3.3]heptan-2-one | 30152-57-9 | C₇H₁₀O | Parent compound, synthetic building block |
| 2,6-Dichlorospiro[3.3]heptane | Not available | C₇H₁₀Cl₂ | Dichloro-derivative of the core structure |
| 6,6-Difluorospiro[3.3]heptan-2-one | 2137641-05-3 | C₇H₈F₂O | Fluorinated analog for medicinal chemistry |
| Spiro[3.3]heptane-2,6-dicarboxylic acid | Not available | C₉H₁₂O₄ | Linker for metal-organic frameworks (MOFs) |
| 2-Oxa-6-azaspiro[3.3]heptane | 1045709-32-7 (hemioxalate) | C₅H₉NO | Heterocyclic analog and bioisostere |
Derivatives, Analogues, and Structure Reactivity Relationships
Synthesis of Monochloro and Non-chlorinated Analogues of Spiro[3.3]heptan-2-one
The synthesis of analogues of the parent compound, 1,1-Dichlorospiro[3.3]heptan-2-one, provides essential precursors for further derivatization and for studying the incremental effects of halogenation.
Non-chlorinated Analogue: Spiro[3.3]heptan-2-one
The parent ketone, spiro[3.3]heptan-2-one, serves as the fundamental building block. A general and effective method for its synthesis involves the reaction of an alkene with an amide in the presence of triflic anhydride. researchgate.net For instance, a common procedure involves the reaction of a suitable alkene and N,N-dimethylacetamide (DMA) in refluxing 1,2-dichloroethane. researchgate.net A German patent outlines a broad methodology for preparing various 6-substituted spiro[3.3]heptan-2-ones by reacting different alkene starting materials, highlighting the versatility of this approach. google.com
| Reactants | Conditions | Product | Reference |
| Alkene, Amide | Triflic anhydride, Collidine/Lutidine, 1,2-dichloroethane, Reflux | Spiro[3.3]heptanone | researchgate.net |
Monochloro Analogue: 1-Chlorospiro[3.3]heptan-2-one
While specific documented syntheses for 1-chlorospiro[3.3]heptan-2-one are not readily found in the literature, its preparation can be extrapolated from general methods for the α-chlorination of ketones. organic-chemistry.orgnih.gov Direct chlorination of the parent spiro[3.3]heptan-2-one is a plausible route. Methods for controlled monochlorination of ketones often utilize reagents that temper reactivity to avoid dichlorination. nih.gov For example, carrying out the chlorination in an aqueous solution of calcium carbonate has proven effective for monochlorinating simple ketones like acetone. nih.gov Another established method involves the use of iodobenzene (B50100) dichloride in ethylene (B1197577) glycol, which can convert ketones into their corresponding α-chloroketone acetals. organic-chemistry.org
Spiro[3.3]heptane Derivatives with Varied Ketone Positions
The placement of the carbonyl group within the spiro[3.3]heptane framework significantly influences the molecule's reactivity and synthetic utility. Research has led to the development of synthetic routes targeting different ketone isomers.
Spiro[3.3]heptan-1-one
An expedient synthesis for spiro[3.3]heptan-1-one has been developed, showcasing the strategic use of ring strain. nih.gov This approach involves the reaction of lithiated 1-sulfonylbicyclo[1.1.0]butanes with 1-sulfonylcyclopropanols. The resulting 1-bicyclobutylcyclopropanol intermediate is highly strained and, in the presence of an acid like MsOH or AlCl₃, readily undergoes a 'strain-relocating' semipinacol rearrangement to yield the substituted spiro[3.3]heptan-1-one. nih.gov This method is notable for its efficiency and ability to produce optically active products when starting from chiral precursors. nih.gov
Other Ketone Isomers
Synthetic strategies have also been devised to access other isomers, such as those required for creating spirocyclic amino acid analogues. nih.gov For example, the core of 6-oxospiro[3.3]heptane-1-carboxylic acid was constructed via a [2+2] cycloaddition of dichloroketene (B1203229) with a functionalized alkene. Subsequent reductive dechlorination of the resulting dichlorinated ketone intermediate yielded the target 6-oxo derivative. nih.gov This highlights how cycloaddition strategies can be employed to build the spiro[3.3]heptane skeleton with the ketone positioned differently from the more common 2-position.
Systematic Modification of the Dichloromethyl Group and its Impact on Reactivity
The 1,1-dichloro functionality in this compound is a key reactive center. Its modification allows for significant structural diversification.
The most direct modification of the gem-dichloro group is its removal through reductive dechlorination . As demonstrated in the synthesis of 6-oxospiro[3.3]heptane-1-carboxylic acid, this transformation is a crucial step to access the non-halogenated ketone from an intermediate prepared via dichloroketene cycloaddition. nih.gov This reaction effectively converts the α,α-dichloro ketone into the corresponding simple ketone, profoundly altering the electrophilicity of the α-carbon and the reactivity of the adjacent carbonyl group.
While specific studies on other modifications of this compound are scarce, the known chemistry of α,α-dihalo ketones suggests other potential transformations. These compounds are known to undergo reactions such as:
Favorskii Rearrangement: Treatment with a base could potentially induce a rearrangement, likely leading to a ring-contracted carboxylic acid derivative, a spiro[3.2]hexane system.
Ketalization: The carbonyl group can be protected as a ketal. For instance, α,α-dichloro ketones can be converted to α,α-dichlorodimethyl ketals by reaction in methanol (B129727), which could serve as a protecting strategy during multi-step syntheses. researchgate.net
The presence of the two chlorine atoms significantly increases the electrophilic character of the carbonyl carbon and acidifies the α-protons on the other side of the carbonyl (at C3), influencing its enolization behavior and subsequent reactions.
Elucidation of Structure-Reactivity and Structure-Property Relationships within the Spiro[3.3]heptane Framework
The spiro[3.3]heptane scaffold is increasingly recognized as a valuable bioisostere for a benzene (B151609) ring, a fundamental structure-property relationship. chemrxiv.orgnih.gov Its rigid, three-dimensional arrangement of substituents provides a "non-collinear" exit vector geometry that can mimic the spatial arrangement of substituents on a phenyl ring while introducing saturated character. chemrxiv.org This replacement can lead to improved physicochemical properties such as reduced lipophilicity and enhanced metabolic stability, which are desirable in drug discovery. chemrxiv.orgacs.org
A compelling example is the modification of the anticancer drug Sonidegib. When its central meta-substituted benzene ring was replaced with a spiro[3.3]heptane core, the resulting analogue retained high biological potency. chemrxiv.org
| Compound | Core Structure | Metabolic Stability (t₁/₂ in min) | Reference |
| Sonidegib | meta-substituted Phenyl | 93 | chemrxiv.org |
| trans-76 | Spiro[3.3]heptane | 47 | chemrxiv.org |
This table demonstrates that while the metabolic stability was reduced in this specific analogue, the core structural change was tolerated, and the compound remained highly active, validating the spiro[3.3]heptane scaffold as a viable, patent-free bioisostere. chemrxiv.org Further studies in kinase inhibition have also explored the spiro[3.3]heptane scaffold as a rigid version of a piperidine (B6355638) ring to reduce entropic penalties upon binding and to lower lipophilicity. acs.org
Influence of Ring Strain and Spiro Conjugation on Chemical Behavior
The chemical behavior of spiro[3.3]heptane derivatives is dominated by the significant ring strain inherent in the two fused cyclobutane (B1203170) rings.
Ring Strain
Cyclobutane possesses approximately 26 kcal/mol of strain energy. In spiro[3.3]heptane, this strain provides a powerful thermodynamic driving force for reactions that can lead to ring-opening or rearrangement. nih.gov This principle is explicitly harnessed in the synthesis of spiro[3.3]heptan-1-one, where a "strain-relocating" rearrangement is the key step. nih.gov The high reactivity of strained rings allows them to participate in transformations under milder conditions than their acyclic counterparts and enables unique synthetic pathways that are otherwise inaccessible.
Spiroconjugation
Spiroconjugation is a specific type of electronic interaction that can occur between two perpendicular π-systems that share a common spirocyclic carbon atom. This through-space interaction can influence the electronic properties and reactivity of the molecule. For spiroconjugation to be a significant factor, at least two π-systems are required.
In the case of This compound , there is only one π-system: the carbonyl (C=O) double bond. Therefore, spiroconjugation, in its classical definition, does not play a role in the ground-state chemistry of this specific molecule. Its reactivity is overwhelmingly dictated by the inductive effects of the chloro and carbonyl groups and, most importantly, the ring strain of the bicyclic system. The concept would become relevant in derivatives such as spiro[3.3]hepta-1,5-diene or other analogues featuring multiple π-bonds.
Future Perspectives and Emerging Research Avenues
Exploration of Unconventional Reactivity Pathways for Spiro[3.3]heptan-2-one
Future research is anticipated to delve into reactivity pathways beyond the established [2+2] cycloadditions used to form the spiro[3.3]heptane core. diva-portal.org While the reaction of dichloroketene (B1203229) with a corresponding alkene is a key method, alternative strategies are emerging to construct and functionalize the spirocyclic system. nih.gov For instance, the Meinwald oxirane rearrangement and the Tebbe olefination protocol have been identified as viable, if sometimes challenging, methods for creating specific spiro[3.3]heptane derivatives, particularly when standard Wittig reactions fail. nih.gov
The 1,1-Dichlorospiro[3.3]heptan-2-one molecule itself possesses two distinct and differentially reactive centers: the ketone and the dichlorinated carbon. This allows for sequential, targeted derivatization at each site. google.com Future work will likely focus on exploiting this dual reactivity to build a wider variety of complex molecules from this single precursor, potentially introducing sensitive chemical groups in the final steps of a synthesis. google.com Research into reductive dechlorination followed by functionalization at the C1 position, and diverse reactions at the C2 carbonyl group, will expand the library of accessible compounds. The exploration of double substitution reactions is also a key area for future investigation. diva-portal.org
Integration into Catalytic Cycles for Novel and Efficient Transformations
The integration of spiro[3.3]heptane derivatives into catalytic processes is a promising frontier. Enzyme catalysis has already demonstrated its utility in achieving asymmetry, a crucial feature for many chemical applications. Pig liver esterase, for example, has been used for the asymmetric hydrolysis of a tetrasubstituted spiro[3.3]heptane to yield a product with axial chirality. rsc.org Similarly, enantioselective enzyme-catalyzed hydrolysis has been employed to resolve racemic mixtures of 2,6-disubstituted spiro[3.3]heptane derivatives. rsc.org
Beyond enzymatic methods, the development of small-molecule catalysts incorporating the spiro[3.3]heptane scaffold is an emerging avenue. The rigid structure of the core can enforce a specific spatial arrangement of catalytic groups, potentially leading to high stereoselectivity in reactions. Future work may involve designing chiral spiro[3.3]heptane-based ligands for transition metal catalysis or as organocatalysts themselves. The principles of palladium-catalyzed allylic alkylation and organophosphine catalysis, while not yet widely applied to this specific scaffold, represent potential future strategies for developing novel transformations. rsc.org
High-Throughput Experimentation in the Synthesis and Screening of Derivatives
To fully explore the chemical space accessible from this compound and its parent ketone, high-throughput experimentation (HTE) is becoming an indispensable tool. Modern platforms allow for the parallel synthesis of hundreds of discrete compounds in 96-well plate formats, dramatically accelerating the discovery of new derivatives and the optimization of reaction conditions. nih.gov This methodology can be directly applied to the spiro[3.3]heptane system, where a core intermediate like spiro[3.3]heptan-2-one could be reacted with large libraries of reagents to rapidly generate diverse product collections. nih.gov
Following synthesis, these compound libraries can be subjected to automated screening to evaluate their physicochemical properties. As demonstrated in other heterocyclic systems, properties like lipophilicity (log D) and aqueous solubility can be measured in a high-throughput manner. nih.gov This approach allows for the rapid generation of structure-property relationship data, which is invaluable for designing molecules with specific, non-biological characteristics, such as for materials science applications.
Table 1: Example of a High-Throughput Synthesis Workflow
| Step | Action | Technology/Method | Purpose |
| 1. Reagent Plating | Dispense core scaffold (e.g., spiro[3.3]heptan-2-one derivative) and a library of diverse reactants into a 96-well plate. | 8-channel or 96-channel liquid handlers. | Prepare for parallel reactions. |
| 2. Parallel Synthesis | Perform the chemical transformation (e.g., reductive amination, condensation) under controlled conditions. | Parallel reaction blocks (e.g., photoredox or thermal blocks). | Generate a library of 96 unique derivatives. nih.gov |
| 3. Workup & Evaporation | Quench reactions and remove volatile solvents. | Automated liquid handling and parallel evaporators. | Isolate crude products. |
| 4. Analysis & Purification | Analyze reaction outcomes and purify desired products. | Automated LC-MS (Liquid Chromatography-Mass Spectrometry) and preparative HPLC (High-Performance Liquid Chromatography). | Determine reaction success and obtain pure compounds. nih.gov |
| 5. Property Screening | Measure key physicochemical properties of the purified compounds. | Automated assays for solubility, log D, etc. | Generate structure-property relationship data. nih.gov |
Advanced Computational Methodologies for Predictive Design of Spirocyclic Systems
Computational chemistry is a powerful partner to synthetic efforts, enabling the predictive design of novel spirocyclic systems. Molecular modeling and X-ray diffraction studies have been crucial in understanding the distinct three-dimensional structure and puckering of the cyclobutane (B1203170) rings within the spiro[3.3]heptane scaffold. nih.gov The dihedral angles of these rings are defining features of their conformation. nih.gov
Future research will increasingly leverage more advanced computational tools. For instance, software platforms can generate vast virtual libraries of spiro[3.3]heptane derivatives and predict their properties. researchgate.net This allows researchers to prioritize synthetic targets that are most likely to possess desired characteristics, saving significant time and resources. Machine learning models, trained on data from high-throughput experiments, can predict reaction success and physicochemical properties with increasing accuracy. nih.gov Such computational approaches are essential for exploring the vast chemical space of spirocycles and for understanding the subtle structural relationships between the spiro[3.3]heptane scaffold and other cyclic systems like cyclohexane. researchgate.netacs.org
Table 2: Computationally Determined Structural Parameters for Spirocyclic Systems
| Compound Family | Ring System | Typical Dihedral (Puckering) Angle | Reference |
| Spiro[3.3]heptane Derivative | Cyclobutane | 12.9° - 21.2° | nih.gov |
| Dispiro[3.1.3.1]decane Derivative | End Cyclobutane Rings | 18.5° - 18.9° | nih.gov |
| Dispiro[3.1.3.1]decane Derivative | Central Cyclobutane Ring | 29.0° | nih.gov |
Potential for New Applications in Niche Areas of Organic Chemistry (non-biological)
While much of the interest in spirocycles has been driven by medicinal chemistry, the unique properties of the spiro[3.3]heptane framework are finding applications in other areas of organic chemistry, particularly in materials science. nih.gov
One of the most promising non-biological applications is in the development of materials for organic electronics. A hole-transporting material based on a spiro[3.3]heptane-2,6-dispirofluorene core (SDF-OMeTAD) has been designed and synthesized. rsc.org This material was incorporated into perovskite solar cells, demonstrating competitive power conversion efficiencies. The facile, two-step synthesis of this spiro-based material makes it a low-cost and attractive alternative to more complex structures. rsc.org
Another niche application lies in the field of liquid crystals. A patent has described the use of 2,6-substituted spiro[3.3]heptane derivatives, synthesized from spiro[3.3]heptan-2-one precursors, as components in nematic liquid crystal mixtures. google.com Furthermore, the rigid, non-aromatic nature of the scaffold makes it a candidate for constructing novel metal-organic frameworks (MOFs), with spirocyclic dicarboxylates being explored for this purpose. acs.org These examples highlight a clear trend towards utilizing the spiro[3.3]heptane skeleton as a functional building block in advanced materials.
Q & A
Basic: What are the standard synthetic routes for 1,1-dichlorospiro[3.3]heptan-2-one?
The synthesis of spirocyclic compounds like this compound often involves cycloaddition or ring-closing strategies. For example, thermal [2+2] cycloaddition between endocyclic alkenes and chlorosulfonyl isocyanate can yield spirocyclic β-lactam intermediates, which are subsequently reduced using aluminum hydride (Alane) to form the spiro framework . Alternative methods may include dichlorination of pre-formed spiroketones using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under controlled conditions. Key steps involve maintaining anhydrous conditions to prevent hydrolysis and optimizing stoichiometry to avoid over-chlorination.
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
By-product formation in spirocyclic systems often arises from competing reactions such as over-oxidation, ring-opening, or isomerization. To mitigate this:
- Temperature control : Lower temperatures (0–25°C) reduce side reactions during dichlorination.
- Catalyst selection : Lewis acids like FeCl₃ or ZnCl₂ can enhance regioselectivity during chlorination.
- Neutralization of acids : Triethylamine (TEA) effectively scavenges HCl by-products, as demonstrated in carbamate-forming reactions with spiro substrates .
- In-line monitoring : Techniques like FT-IR or GC-MS enable real-time tracking of intermediates, allowing rapid adjustment of reagent flow rates.
Basic: What spectroscopic techniques are most effective for characterizing this compound?
This compound’s rigid spirocyclic structure requires multimodal analysis:
- NMR : ¹H and ¹³C NMR identify substituent positions and confirm spiro junction symmetry. NOESY can resolve stereochemical ambiguities.
- IR : Stretching frequencies for C=O (~1700 cm⁻¹) and C-Cl (~550–650 cm⁻¹) validate functional groups.
- X-ray crystallography : Resolves spatial arrangement of the bicyclic system and confirms bond angles critical to reactivity .
Advanced: How does the spirocyclic structure influence substitution reactivity?
The spiro framework imposes steric constraints and electronic effects:
- Steric hindrance : Bulky substituents at the spiro carbon limit nucleophilic attack to specific positions (e.g., axial vs. equatorial).
- Electronic effects : The electron-withdrawing chlorine atoms polarize adjacent bonds, enhancing electrophilicity at the carbonyl carbon.
- Ring strain : The fused three- and seven-membered rings create torsional strain, favoring ring-opening reactions under basic conditions .
Basic: What biological activities are reported for analogous spirocyclic compounds?
Spirocycles like 1-azaspiro[3.3]heptan-2-one exhibit bioisosteric properties, mimicking piperidine in drug design. Reported activities include:
- Enzyme inhibition : Binding to proteases or kinases via hydrogen-bonding interactions with the carbonyl group.
- Antiviral activity : Disruption of viral capsid assembly through hydrophobic interactions with spirocyclic cores .
Advanced: What computational methods predict target interactions for this compound?
- Molecular docking : Software like AutoDock Vina models binding poses in enzyme active sites, prioritizing targets like cytochrome P450 or GPCRs.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity at electrophilic sites (e.g., carbonyl or chlorinated carbons).
- MD simulations : Assess stability of ligand-target complexes under physiological conditions, identifying key residues for mutagenesis studies .
Advanced: How to resolve contradictions in literature data on physicochemical properties?
Discrepancies in parameters like solubility or logP often stem from divergent experimental setups. Mitigation strategies include:
- Standardized protocols : Adopt OECD guidelines for logP measurement (e.g., shake-flask vs. HPLC methods).
- Cross-validation : Compare data from multiple techniques (e.g., DSC for melting points vs. computational predictions).
- Meta-analysis : Use systematic reviews (e.g., SWIFT Review software) to weight studies by methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
